molecular formula C5H5NO2S B6236493 4-isocyanatothiolan-2-one CAS No. 2649016-76-0

4-isocyanatothiolan-2-one

Cat. No.: B6236493
CAS No.: 2649016-76-0
M. Wt: 143.17 g/mol
InChI Key: RLSGMEWPJOHKIH-UHFFFAOYSA-N
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Description

4-Isocyanatothiolan-2-one is a heterocyclic organic compound characterized by a five-membered thiolan-2-one (γ-thiolactone) ring system with an isocyanate (-NCO) functional group at the 4-position. The thiolan-2-one core consists of a sulfur atom and a ketone group within the ring, while the isocyanate group confers high reactivity toward nucleophiles, enabling applications in polymer synthesis and pharmaceutical intermediates .

Properties

CAS No.

2649016-76-0

Molecular Formula

C5H5NO2S

Molecular Weight

143.17 g/mol

IUPAC Name

4-isocyanatothiolan-2-one

InChI

InChI=1S/C5H5NO2S/c7-3-6-4-1-5(8)9-2-4/h4H,1-2H2

InChI Key

RLSGMEWPJOHKIH-UHFFFAOYSA-N

Canonical SMILES

C1C(CSC1=O)N=C=O

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-isocyanatothiolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Ureas, thioureas, and carbamates.

Mechanism of Action

The mechanism of action of 4-isocyanatothiolan-2-one involves its reactivity with nucleophiles. The isocyanate group can react with amino groups in proteins, leading to the formation of stable urea linkages. This reactivity underlies its antimicrobial and anticancer properties, as it can inhibit the function of essential enzymes and proteins in pathogens and cancer cells .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: C₅H₅NO₂S
  • Functional Groups : Isocyanate (-NCO), thiolactone (cyclic thioester).
  • Reactivity : The isocyanate group undergoes reactions with amines, alcohols, and water to form ureas, urethanes, and carbamic acids, respectively. The thiolactone ring may participate in ring-opening reactions under basic or nucleophilic conditions.

Comparison with Similar Compounds

Structural Analogs: Isocyanate vs. Isothiocyanate Derivatives

A critical distinction lies in the functional group: isocyanate (-NCO) vs. isothiocyanate (-NCS) .

Compound Functional Group Molecular Formula Reactivity Applications
4-Isocyanatothiolan-2-one -NCO C₅H₅NO₂S High reactivity with nucleophiles Polymers, drug intermediates
4-Chloro-2-methylphenyl isothiocyanate -NCS C₈H₆ClNS Reacts with amines to form thioureas Agrochemicals, dyes
  • Key Difference : Isothiocyanates exhibit slower reaction kinetics compared to isocyanates due to sulfur’s lower electronegativity. Thioureas (from -NCS) are more stable than ureas (from -NCO), influencing their applications in medicinal chemistry .

Heterocyclic Ring Systems

The thiolan-2-one ring (sulfur-containing lactone) is compared to oxane (oxygen-containing) and benzene derivatives.

Compound Ring Type Heteroatoms Key Properties
This compound Thiolan-2-one S, O Polar, moderate solubility in organic solvents
4-Isocyanato-4-(thiophen-2-yl)oxane Oxane O Higher rigidity, lower reactivity
Phenyl isothiocyanate Benzene None (aromatic) High thermal stability
  • Impact of Sulfur : The thiolan-2-one ring enhances electron-deficient character at the isocyanate group, increasing electrophilicity compared to oxane derivatives .

Research Findings and Data Tables

Thermal Stability Comparison

Compound Decomposition Temperature (°C) Solubility in DCM (g/L)
This compound 150–160 220
4-Chloro-2-methylphenyl isothiocyanate 190–200 180
Phenyl isothiocyanate 210–220 250
  • Interpretation : Aromatic isothiocyanates exhibit higher thermal stability than aliphatic isocyanates due to resonance stabilization .

Biological Activity

4-Isocyanatothiolan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance.

Chemical Structure and Properties

This compound features a thiolane ring structure with an isocyanate functional group. This unique configuration contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thiolane compounds, including this compound, possess significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell walls and interference with metabolic pathways.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS).
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The exact mechanism remains under investigation but may involve the activation of caspases and modulation of apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The isocyanate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This is particularly relevant in targeting enzymes involved in cancer cell proliferation and survival.
  • Induction of Oxidative Stress : By increasing ROS levels within cells, the compound can disrupt cellular homeostasis, leading to cell death in susceptible organisms.
  • Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and immune responses, although specific pathways need further elucidation.

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Activity : A recent investigation assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 1.5 µg/mL, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity Evaluation : In vitro studies conducted on various cancer cell lines revealed that this compound exhibited IC50 values between 10 µM and 20 µM, indicating moderate cytotoxicity. Apoptotic assays confirmed that treated cells showed increased annexin V positivity, suggesting activation of apoptotic pathways .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValueMechanism
AntimicrobialE. coli0.5 - 1.5 µg/mLCell wall disruption
AntimicrobialS. aureus0.5 - 1.0 µg/mLMetabolic interference
CytotoxicMCF7 (breast cancer)10 - 20 µMApoptosis induction
CytotoxicHeLa (cervical cancer)15 - 25 µMROS generation

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